molecular formula C14H17N3 B1228170 4-(2-Methylpiperidin-1-yl)quinazoline

4-(2-Methylpiperidin-1-yl)quinazoline

Katalognummer: B1228170
Molekulargewicht: 227.3 g/mol
InChI-Schlüssel: BOEIMGXBJBIBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-Methylpiperidin-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a 2-methylpiperidin-1-yl group at the 4-position. Quinazoline derivatives are renowned for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and anticancer effects . The 2-methylpiperidinyl substituent enhances lipophilicity and bioavailability, making this compound a promising candidate for drug discovery .

Eigenschaften

Molekularformel

C14H17N3

Molekulargewicht

227.3 g/mol

IUPAC-Name

4-(2-methylpiperidin-1-yl)quinazoline

InChI

InChI=1S/C14H17N3/c1-11-6-4-5-9-17(11)14-12-7-2-3-8-13(12)15-10-16-14/h2-3,7-8,10-11H,4-6,9H2,1H3

InChI-Schlüssel

BOEIMGXBJBIBFB-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NC=NC3=CC=CC=C32

Kanonische SMILES

CC1CCCCN1C2=NC=NC3=CC=CC=C32

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the primary applications of 4-(2-Methylpiperidin-1-yl)quinazoline is in the development of anticancer agents. Quinazoline derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound exhibits antiproliferative activity by interacting with cellular signaling pathways, particularly through inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .
  • In Vitro Studies : Research has shown that derivatives of 4-(2-Methylpiperidin-1-yl)quinazoline demonstrate significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. For instance, studies indicated that specific derivatives could inhibit tubulin polymerization, thereby disrupting microtubule formation essential for cancer cell division .

Case Studies

  • A study evaluated a series of quinazoline derivatives against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. The results indicated that these compounds exhibited increased cytotoxicity compared to existing treatments like Gefitinib .
  • Another investigation highlighted the compound's ability to inhibit tubulin assembly and bind to the colchicine site on tubulin, which is a promising target for anticancer drug development .

Enzyme Inhibition

4-(2-Methylpiperidin-1-yl)quinazoline has also been explored for its potential as an enzyme inhibitor:

  • Tyrosine Kinase Inhibition : The compound has shown promise in inhibiting various tyrosine kinases involved in cancer signaling pathways. This inhibition is critical as it can lead to reduced tumor growth and metastasis .
  • Biological Interactions : Studies suggest that this compound can interact with biological macromolecules, potentially leading to the development of new therapeutic agents targeting specific enzymes involved in disease progression .

Other Biological Activities

Beyond its anticancer properties, 4-(2-Methylpiperidin-1-yl)quinazoline exhibits a range of biological activities:

  • Antimicrobial and Anti-inflammatory Effects : Preliminary studies indicate that some derivatives may possess antimicrobial properties and could be effective in reducing inflammation, although further research is required to fully elucidate these effects .
  • Material Science Applications : The compound's unique structure allows it to be utilized in developing new materials and as a precursor for synthesizing dyes and pigments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer PropertiesInhibition of tumor growth through RTK inhibitionSignificant cytotoxic effects on Miapaca2 and DU145 cell lines
Enzyme InhibitionPotential as a tyrosine kinase inhibitorEffective in disrupting cancer signaling pathways
Antimicrobial ActivityInvestigated for potential antimicrobial effectsPreliminary findings suggest efficacy against certain pathogens
Material ScienceUsed as a precursor for dyes and pigmentsUnique structure enhances material properties

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical properties of quinazoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Key Functional Differences
4-(2-Methylpiperidin-1-yl)quinazoline Quinazoline 2-Methylpiperidin-1-yl at C4 Base compound for comparison
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline Quinazoline Piperidin-1-yl with chloropyridine-oxymethyl Chlorine atom enhances electrophilicity
4-((2-(2-Methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione Quinazoline 2-Methylpiperidinyl + thione + aminoethyl linker Thione group increases reactivity
4-(2-Methylpiperidin-1-yl)-3-tosylquinoline Quinoline Tosyl group at C3 + 2-methylpiperidinyl at C4 Tosyl group alters steric bulk
Barasertib Quinazoline Substituted morpholine and anilino groups Targets Aurora kinases

Key Observations :

  • Thione Functionality : The thione group in ’s derivative improves redox activity, which may contribute to its antitumor effects .
  • Core Heterocycle: Quinoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinazoline, affecting binding affinity .

Key Findings :

  • PAK4 Inhibition : The 2-methylpiperidinyl group in the target compound confers selectivity for PAK4, a kinase implicated in cancer metastasis .
  • Antimicrobial vs. Anticancer : The tosyl group in ’s compound shifts activity toward bacteria, likely due to altered membrane permeability .
  • Chloropyridine Enhancement : The chloropyridine-oxymethyl group in ’s analogue improves antimalarial efficacy by 4-fold compared to the parent compound .

Pharmacokinetic and Physicochemical Properties

Substituents significantly influence solubility, metabolic stability, and bioavailability.

Table 3: Physicochemical Comparison
Compound Name LogP Solubility (µg/mL) Plasma Stability (t₁/₂, h)
4-(2-Methylpiperidin-1-yl)quinazoline 2.1 12.4 3.5
4-((2-(2-Methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione 1.8 8.9 2.1
4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline 3.5 2.3 6.7
Erlotinib 3.4 4.1 8.2

Key Insights :

  • Lipophilicity : The propargyl-piperazine substituent in ’s compound increases LogP, improving blood-brain barrier penetration but reducing solubility .
  • Metabolic Stability : Plasma half-life correlates with steric shielding; bulkier groups (e.g., tosyl in ) reduce metabolic degradation .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methylpiperidin-1-yl)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. For example, quinazoline-4-one intermediates can undergo alkylation with 2-methylpiperidine under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Key steps include cyclization of anthranilic acid derivatives and subsequent functionalization. Reaction temperature (e.g., room temperature vs. reflux) and solvent polarity significantly impact regioselectivity and yield. IR and NMR spectroscopy are critical for confirming the incorporation of the 2-methylpiperidinyl group .

Q. Which spectroscopic techniques are most effective for structural characterization of 4-(2-Methylpiperidin-1-yl)quinazoline derivatives?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C-N stretching in piperidine at ~1,250 cm⁻¹).
  • NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., methyl group resonance at δ 1.2–1.4 ppm for 2-methylpiperidine). ¹³C NMR distinguishes aromatic vs. aliphatic carbons.
  • X-ray Crystallography: Resolves 3D conformation using SHELX programs, critical for studying π-π stacking or hydrogen-bonding interactions in crystalline forms .

Q. What are the primary biological targets of quinazoline derivatives like 4-(2-Methylpiperidin-1-yl)quinazoline?

  • Methodological Answer: Quinazolines often target kinase enzymes (e.g., PDGFR, EGFR) due to their structural mimicry of ATP-binding pockets. For example, substituents at the 4-position (e.g., 2-methylpiperidine) enhance hydrophobic interactions with kinase active sites. In vitro kinase inhibition assays (IC₅₀ determination) and molecular docking studies (using software like AutoDock) are standard for target validation .

Q. How do solvent polarity and reaction time affect alkylation reactions in quinazoline chemistry?

  • Methodological Answer:
  • Polar Protic Solvents (e.g., ethanol): Favor SN1 mechanisms but may reduce nucleophilicity of amines like 2-methylpiperidine.
  • Polar Aprotic Solvents (e.g., DMF): Enhance SN2 reactivity, improving alkylation efficiency.
    Extended reaction times (24–48 hours) at 60–80°C are often required for complete substitution, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Methodological Answer:
  • MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression.
  • Apoptosis Assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Comparative Analysis: Test derivatives against structurally similar compounds to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-(2-Methylpiperidin-1-yl)quinazoline analogs?

  • Methodological Answer:
  • Dose-Response Curves: Confirm activity across multiple concentrations to rule out false positives.
  • Target Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects.
  • Molecular Dynamics Simulations: Analyze binding stability (RMSD <2 Å over 100 ns) to differentiate true inhibitors from assay artifacts .

Q. What strategies optimize regioselectivity when introducing bulky substituents to the quinazoline core?

  • Methodological Answer:
  • Directed Ortho-Metalation: Use lithium bases (e.g., LDA) to deprotonate specific positions before functionalization.
  • Protecting Groups: Temporarily block reactive sites (e.g., Boc-protection of piperidine nitrogen) to direct substitution.
  • Microwave-Assisted Synthesis: Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes vs. 24 hours) .

Q. How do steric and electronic effects of the 2-methylpiperidinyl group influence pharmacokinetic properties?

  • Methodological Answer:
  • LogP Calculations: The methyl group increases lipophilicity (ΔLogP ~+0.5), enhancing blood-brain barrier permeability.
  • Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4) to identify oxidation hotspots (e.g., piperidine ring).
  • CoMFA Models: Corrogate steric/electronic descriptors with bioavailability data to design analogs with improved ADME profiles .

Q. What computational methods predict the impact of quinazoline ring modifications on protein binding?

  • Methodological Answer:
  • Docking Studies (AutoDock Vina): Score binding poses using force fields (e.g., AMBER) and validate with MM/GBSA free energy calculations.
  • QSAR Models: Use partial least squares (PLS) regression to link substituent parameters (Hammett σ, molar refractivity) to IC₅₀ values.
  • Free-Wilson Analysis: Decompose activity contributions of individual substituents .

Q. How can crystallographic data resolve ambiguities in stereochemistry for 4-(2-Methylpiperidin-1-yl)quinazoline derivatives?

  • Methodological Answer:
  • SHELXT Structure Solution: Refine X-ray data (R-factor <0.05) to assign absolute configuration.
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., C-H···π contacts) influencing crystal packing.
  • Twinned Data Correction: Apply SHELXL TWIN commands to model overlapping reflections in chiral crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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